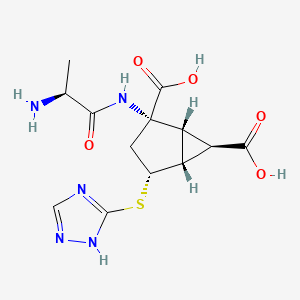

LY2979165

描述

属性

CAS 编号 |

1311385-35-9 |

|---|---|

分子式 |

C13H17N5O5S |

分子量 |

355.37 g/mol |

IUPAC 名称 |

(1R,2S,4R,5R,6R)-2-[[(2S)-2-aminopropanoyl]amino]-4-(1H-1,2,4-triazol-5-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid |

InChI |

InChI=1S/C13H17N5O5S/c1-4(14)9(19)17-13(11(22)23)2-5(24-12-15-3-16-18-12)6-7(8(6)13)10(20)21/h3-8H,2,14H2,1H3,(H,17,19)(H,20,21)(H,22,23)(H,15,16,18)/t4-,5+,6-,7-,8-,13-/m0/s1 |

InChI 键 |

BBGHHIUQOKQCBW-LDZWZCGGSA-N |

手性 SMILES |

C[C@@H](C(=O)N[C@]1(C[C@H]([C@@H]2[C@H]1[C@H]2C(=O)O)SC3=NC=NN3)C(=O)O)N |

规范 SMILES |

CC(C(=O)NC1(CC(C2C1C2C(=O)O)SC3=NC=NN3)C(=O)O)N |

其他CAS编号 |

1311385-35-9 |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of LY2979165

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY2979165 is a centrally-acting oral prodrug of the potent and selective orthosteric agonist, 2812223, for the metabotropic glutamate (B1630785) receptor 2 (mGluR2). Its mechanism of action is centered on the activation of mGluR2, a presynaptic G-protein coupled receptor, which leads to a reduction in glutamate release in the synaptic cleft. This modulatory effect on glutamatergic neurotransmission has been primarily investigated for its potential therapeutic applications in psychiatric disorders. Notably, this compound has been demonstrated to attenuate the physiological and behavioral effects of N-methyl-D-aspartate (NMDA) receptor antagonists, such as ketamine, in human clinical studies. This document provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, downstream signaling pathways, and functional effects observed in key preclinical and clinical experiments.

Core Mechanism of Action: Selective mGluR2 Agonism

This compound is an alanine (B10760859) prodrug designed for enhanced oral bioavailability. Following administration, it undergoes rapid and extensive conversion to its active metabolite, 2812223.[1] The primary mechanism of action of this compound is therefore attributable to the pharmacological activity of 2812223 as a selective agonist at the metabotropic glutamate receptor 2 (mGluR2).

The selectivity of 2812223 for mGluR2 over the closely related mGluR3 has been demonstrated in preclinical studies. In studies utilizing cortical membranes from knockout mice, the activity of 2812223 was absent in tissues from mGluR2 knockout mice, while its activity was retained in tissues from mGluR3 knockout mice.[2] This provides strong evidence for its mGluR2-preferring activity. In ectopic cell line-based assays, 2812223 displayed near-maximal agonist responses at the mGluR2 receptor, while showing no functional agonist activity at the mGluR3 receptor, with the exception of a cAMP assay where some activity was noted.[2] Interestingly, in native brain tissues where mGluR2 and mGluR3 are co-expressed, 2812223 has been observed to act as a partial agonist.[2]

Molecular Signaling Pathway

As a Group II metabotropic glutamate receptor, mGluR2 is coupled to the Gαi/o subunit of heterotrimeric G-proteins.[3][4] The activation of mGluR2 by an agonist such as 2812223 initiates a downstream signaling cascade that ultimately modulates neuronal excitability and neurotransmitter release.

The key steps in the signaling pathway are as follows:

-

Agonist Binding: 2812223 binds to the orthosteric site on the presynaptic mGluR2.

-

G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated Gαi/o protein. This involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit.

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit dissociates from the βγ subunits and inhibits the activity of adenylyl cyclase.

-

Reduction in cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[3]

-

Modulation of Downstream Effectors: The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). PKA is known to phosphorylate various downstream targets, including voltage-gated calcium channels.

-

Inhibition of Neurotransmitter Release: The net effect of this signaling cascade is a reduction in the influx of calcium into the presynaptic terminal, which in turn inhibits the release of glutamate into the synaptic cleft.

Quantitative Data

| Parameter | Receptor | Value/Observation | Reference |

| Agonist Activity | mGluR2 | Near-maximal agonist response in ectopic cell lines. | [2] |

| mGluR3 | No functional agonist activity in most ectopic cell line assays. | [2] | |

| Native Tissue (mGluR2/3) | Partial agonist activity. | [2] | |

| In vivo Human Study Doses | This compound | 20 mg and 60 mg (single oral doses) | [1][5] |

Experimental Protocols

In Vitro Receptor Binding and Functional Assays (General Protocols)

Detailed specific protocols for this compound's active metabolite are not publicly available. However, the following represents generalized protocols for assessing agonist activity at mGluR2.

This assay is used to determine the binding affinity (Ki) of a compound for a receptor.

-

Receptor Source: Membranes from CHO or HEK293 cells stably expressing human mGluR2.

-

Radioligand: A radiolabeled antagonist with known high affinity for mGluR2 (e.g., [³H]-LY341495).

-

Procedure:

-

Incubate a fixed concentration of the radioligand with varying concentrations of the test compound (2812223) in the presence of the receptor-containing membranes.

-

Allow the reaction to reach equilibrium.

-

Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity trapped on the filters using liquid scintillation counting.

-

Determine the IC50 value (concentration of test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

This functional assay measures the activation of Gαi/o proteins following receptor agonism.

-

Receptor Source: Membranes from cells expressing mGluR2.

-

Reagents: [³⁵S]GTPγS, GDP, and varying concentrations of the test compound (2812223).

-

Procedure:

-

Incubate the cell membranes with the test compound and GDP.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Agonist binding to mGluR2 will stimulate the binding of [³⁵S]GTPγS to the Gαi/o subunit.

-

Terminate the reaction and separate bound from free [³⁵S]GTPγS via filtration.

-

Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.

-

Plot the concentration-response curve to determine the EC50 and Emax values.

-

Human Pharmacological MRI (phMRI) with Ketamine Challenge

This experimental paradigm was used to assess the in vivo target engagement and functional effects of this compound in healthy human subjects.[1][5]

-

Subjects: Healthy volunteers.

-

Study Design: Double-blind, placebo-controlled, crossover study.

-

Drug Administration:

-

Oral administration of this compound (20 mg or 60 mg) or placebo.

-

Intravenous infusion of a sub-anesthetic dose of ketamine.

-

-

Imaging:

-

Technique: Blood-oxygen-level-dependent (BOLD) functional magnetic resonance imaging (fMRI).

-

Scanner: 1.5T or 3T MRI scanner.

-

Sequence: Gradient-echo echoplanar imaging (EPI) sequence.

-

Protocol:

-

Acquire a baseline resting-state fMRI scan.

-

Administer the oral dose of this compound or placebo.

-

After a suitable absorption period, commence the ketamine infusion.

-

Acquire continuous BOLD fMRI data during the ketamine infusion.

-

Acquire a post-infusion resting-state fMRI scan.

-

-

-

Data Analysis:

-

Pre-process the fMRI data (motion correction, spatial normalization, smoothing).

-

Model the ketamine-induced BOLD response using a general linear model (GLM).

-

Compare the magnitude of the ketamine-evoked BOLD signal between the this compound and placebo conditions.

-

Conclusion

This compound acts as a prodrug for the selective mGluR2 agonist, 2812223. Its core mechanism of action is the activation of presynaptic mGluR2, leading to a Gαi/o-mediated inhibition of adenylyl cyclase, a reduction in intracellular cAMP, and a subsequent decrease in presynaptic glutamate release. This modulatory effect on glutamatergic neurotransmission has been demonstrated in vivo in humans through its ability to attenuate the BOLD fMRI signal changes induced by the NMDA receptor antagonist ketamine. This in-depth understanding of the mechanism of action of this compound provides a strong foundation for its further investigation and potential development as a therapeutic agent for psychiatric and neurological disorders characterized by glutamatergic dysregulation.

References

- 1. researchgate.net [researchgate.net]

- 2. Translational Pharmacology of the Metabotropic Glutamate 2 Receptor-Preferring Agonist LY2812223 in the Animal and Human Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Are mGluR2/3 Inhibitors Potential Compounds for Novel Antidepressants? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Group II metabotropic glutamate receptor agonist prodrugs this compound and LY2140023 attenuate the functional imaging response to ketamine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

The Active Metabolite of LY29791665: An In-depth Technical Analysis of Mevidalen and Its Potential Biotransformation

Disclaimer: Publicly available scientific literature and clinical trial data do not explicitly identify a specific active metabolite of LY29791665 (Mevidalen; LY3154207). Nonclinical studies indicate that Mevidalen is extensively metabolized; however, the results of human metabolism studies with radiolabeled Mevidalen have not yet been published. This guide provides a comprehensive overview of the parent compound, Mevidalen, and explores its potential metabolic pathways based on its chemical structure and the known biotransformation of similar compounds.

Executive Summary

LY29791665, more commonly known as Mevidalen or LY3154207, is an investigational small molecule that acts as a potent and selective positive allosteric modulator (PAM) of the dopamine (B1211576) D1 receptor.[1] Developed for the potential treatment of Lewy body dementia and other neuropsychiatric disorders, Mevidalen enhances the affinity of the D1 receptor for its endogenous ligand, dopamine.[2] While preclinical data confirm that Mevidalen is extensively metabolized after oral administration, the specific metabolites and their pharmacological activity have not been disclosed in peer-reviewed literature. This document synthesizes the available information on Mevidalen's pharmacology, and pharmacokinetics, and proposes a putative metabolic map based on its tetrahydroisoquinoline core.

Introduction to Mevidalen (LY3154207)

Mevidalen is a tetrahydroisoquinoline derivative designed to allosterically modulate the dopamine D1 receptor, thereby amplifying dopaminergic signaling in the brain.[3] This mechanism offers a potential therapeutic advantage over direct D1 agonists, which have been challenged by issues of tolerance and a narrow therapeutic window.[4] Mevidalen has been evaluated in Phase 1 and Phase 2 clinical trials to assess its safety, tolerability, and efficacy.[5][6]

Pharmacodynamics: Mechanism of Action

Mevidalen functions as a positive allosteric modulator of the dopamine D1 receptor.[7] It binds to a site on the receptor distinct from the dopamine binding site, inducing a conformational change that increases the receptor's affinity for dopamine. This potentiation of endogenous dopamine signaling is thought to underlie its potential therapeutic effects on cognition and wakefulness.[2]

Signaling Pathway

The binding of Mevidalen and dopamine to the D1 receptor initiates a downstream signaling cascade, primarily through the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).

Figure 1: Mevidalen's Mechanism of Action on the Dopamine D1 Receptor Signaling Pathway.

Pharmacokinetics

Clinical studies in healthy subjects and patients with Parkinson's disease have characterized the pharmacokinetic profile of Mevidalen.[5][6]

Absorption and Distribution

Mevidalen is orally bioavailable and crosses the blood-brain barrier.[1]

Metabolism

As previously stated, nonclinical data indicate that Mevidalen is extensively metabolized.[8] Based on its tetrahydroisoquinoline structure, metabolic transformations likely involve Phase I (oxidation) and Phase II (conjugation) reactions.

Excretion

The excretion of Mevidalen and its metabolites has not been fully detailed in published literature.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of Mevidalen from a Phase 1 single ascending dose (SAD) study in healthy volunteers.

| Dose | Cmax (ng/mL) | AUC (ng*h/mL) | t½ (h) |

| 25 mg | 134 | 1860 | 12.1 |

| 75 mg | 402 | 5580 | 12.5 |

| 150 mg | 798 | 11000 | 12.8 |

| 200 mg | 1050 | 14600 | 12.9 |

| Data are presented as geometric means. |

Proposed Metabolic Pathways of Mevidalen

Given the absence of specific metabolite data for Mevidalen, a putative metabolic pathway can be proposed based on the known metabolism of other tetrahydroisoquinoline-containing compounds.[9][10] Common metabolic routes for such structures include oxidation via cytochrome P450 (CYP) enzymes and subsequent conjugation.

Figure 2: Proposed General Metabolic Pathway for Mevidalen.

Experimental Protocols

In Vitro Potency Assay

The potency of Mevidalen as a D1 PAM was determined using an in vitro cAMP accumulation assay in a human embryonic kidney cell line (HEK293) stably expressing the human D1 receptor.[3][4] The assay was conducted in both a potentiator mode (with a sub-maximal concentration of dopamine) and an agonist mode (without dopamine) to assess both PAM and direct agonist activity.

Figure 3: Experimental Workflow for In Vitro Potency Determination.

Conclusion

While the precise identity of the active metabolite of LY29791665 (Mevidalen) remains undisclosed in the public domain, the parent compound itself demonstrates potent and selective positive allosteric modulation of the dopamine D1 receptor. Clinical and nonclinical studies have established its pharmacokinetic profile and confirmed that it undergoes extensive metabolism. Based on its chemical structure, the metabolic fate of Mevidalen likely involves oxidative and conjugative pathways common to tetrahydroisoquinoline-based molecules. Further research and the publication of human metabolism data are required to definitively identify any pharmacologically active metabolites and fully elucidate their contribution to the clinical effects of Mevidalen.

References

- 1. Mevidalen - Wikipedia [en.wikipedia.org]

- 2. Mevidalen | ALZFORUM [alzforum.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Safety, Tolerability, and Pharmacokinetics of Mevidalen (LY3154207), a Centrally Acting Dopamine D1 Receptor-Positive Allosteric Modulator (D1PAM), in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Safety, Tolerability, and Pharmacokinetics of Mevidalen (LY3154207), a Centrally Acting Dopamine D1 Receptor-Positive Allosteric Modulator, in Patients With Parkinson Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Safety, Tolerability, and Pharmacokinetics of Mevidalen (LY3154207), a Centrally Acting Dopamine D1 Receptor–Positive Allosteric Modulator, in Patients With Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolism and penetration through blood-brain barrier of parkinsonism-related compounds. 1,2,3,4-Tetrahydroisoquinoline and 1-methyl-1,2,3,4-tetrahydroisoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolism and brain accumulation of tetrahydroisoquinoline (TIQ) a possible parkinsonism inducing substance, in an animal model of a poor debrisoquine metabolizer - PubMed [pubmed.ncbi.nlm.nih.gov]

The mGluR2 Agonist LY2979165: A Technical Overview of Receptor Binding and Function

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding and functional characteristics of the metabotropic glutamate (B1630785) receptor 2 (mGluR2) agonist, LY2979165. This compound is a prodrug that is rapidly converted in vivo to its active metabolite, LY2812223, a potent and selective orthosteric agonist of the mGluR2. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.

Core Data Presentation

The pharmacological activity of this compound is attributable to its active metabolite, LY2812223. The following tables present the functional potency of LY2812223 on the mGluR2 receptor across various species. While a specific equilibrium dissociation constant (Ki) from radioligand binding assays was not available in the reviewed literature, the functional data from GTPγS binding assays provide a robust measure of the compound's potency in initiating receptor-mediated signaling.

Table 1: Functional Potency (EC50) of LY2812223 at the mGluR2 Receptor [1]

This table details the half-maximal effective concentration (EC50) of LY2812223 in stimulating guanosine (B1672433) 5'-O-(3-[35S]thio)triphosphate ([35S]GTPγS) binding to membranes expressing native mGluR2. This assay measures the activation of Gi/o proteins, a hallmark of mGluR2 signaling.

| Species | Tissue | EC50 (nM) |

| Human | Cortical Tissue | 16.8 |

| Nonhuman Primate | Cortical Tissue | 10.0 |

| Rat | Cortical Tissue | 25.1 |

| Mouse | Cortical Tissue | 31.6 |

Table 2: Agonist Activity of LY2812223 in Recombinant and Native Systems [1]

This table summarizes the observed functional response of LY2812223 in different experimental systems. Notably, the compound displays varying degrees of agonism depending on the cellular context.

| System | Receptor(s) | Assay Type | Observed Activity |

| Stably Transfected Cells | Human mGluR2 | cAMP, Calcium Mobilization, Dynamic Mass Redistribution | Near Maximal Agonist |

| Stably Transfected Cells | Human mGluR3 | cAMP | Weak Agonist |

| Stably Transfected Cells | Human mGluR3 | Calcium Mobilization, Dynamic Mass Redistribution | No Agonist Activity |

| Native Brain Membranes (Human, Primate, Rat, Mouse) | mGluR2 and mGluR3 | [35S]GTPγS Binding | Partial Agonist |

Experimental Protocols

Radioligand Competition Binding Assay for mGluR2 (General Protocol)

While specific data for LY2812223 is not available, this protocol outlines a standard procedure for determining the binding affinity (Ki) of a test compound for the mGluR2 receptor.

-

Membrane Preparation:

-

Cells or tissues expressing the mGluR2 receptor are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

The homogenate is centrifuged to pellet the membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.

-

-

Competition Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

To each well, the following are added in order:

-

Membrane preparation (containing a specific amount of protein).

-

A range of concentrations of the unlabeled test compound (e.g., LY2812223).

-

A fixed concentration of a suitable radiolabeled mGluR2 antagonist or agonist (e.g., [3H]LY341495).

-

-

The plate is incubated to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Radioligand:

-

The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

-

Quantification and Data Analysis:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a known mGluR2 ligand.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

[35S]GTPγS Functional Binding Assay

This protocol describes the method used to determine the functional potency of LY2812223 at native mGluR2 receptors.[1]

-

Membrane Preparation:

-

Cortical brain tissue from the desired species is homogenized in a buffer containing sucrose.

-

The homogenate is centrifuged, and the resulting pellet is washed and resuspended in the assay buffer.

-

-

Assay Procedure:

-

Membranes are incubated in a buffer containing GDP, [35S]GTPγS, and varying concentrations of the agonist (LY2812223).

-

The reaction is incubated to allow for G-protein activation and binding of [35S]GTPγS.

-

-

Termination and Detection:

-

The assay is stopped by rapid filtration through glass fiber filters.

-

The amount of bound [35S]GTPγS is quantified by scintillation counting.

-

-

Data Analysis:

-

Basal activity is measured in the absence of an agonist, and non-specific binding is determined in the presence of excess unlabeled GTPγS.

-

Agonist-stimulated binding is plotted against the agonist concentration, and the EC50 and maximal response (Emax) are determined using non-linear regression.

-

Signaling Pathways and Experimental Workflows

mGluR2 Signaling Pathway

Activation of the mGluR2 by an agonist such as LY2812223 initiates a canonical Gi/o-coupled signaling cascade. The diagram below illustrates this pathway.

Caption: mGluR2 signaling cascade initiated by agonist binding.

Experimental Workflow for mGluR2 Agonist Characterization

The following diagram outlines a typical workflow for the preclinical pharmacological characterization of a novel mGluR2 agonist like LY2812223.

References

The Bioconversion of LY2979165: A Technical Overview of its Prodrug Activation

For Researchers, Scientists, and Drug Development Professionals

LY2979165 is an innovative prodrug designed to enhance the oral bioavailability of its active metabolite, 2812223, a potent and selective agonist of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). This technical guide provides an in-depth analysis of the conversion process of this compound into its pharmacologically active form, consolidating available data on the enzymatic hydrolysis, pharmacokinetic parameters, and relevant experimental methodologies.

The Prodrug Strategy: From this compound to 2812223

This compound was developed as an L-alanine prodrug of 2812223. This strategic chemical modification facilitates improved absorption from the gastrointestinal tract. Following administration, this compound undergoes extensive and rapid conversion to the active moiety, 2812223, with minimal levels of the prodrug being detectable in plasma. This efficient bioconversion is crucial for the therapeutic efficacy of the compound.

Chemical Structures:

-

This compound (Prodrug):

-

Molecular Formula: C₁₃H₁₇N₅O₅S

-

(Structure image would be placed here in a full whitepaper)

-

-

2812223 (Active Metabolite):

-

Molecular Formula: C₁₀H₁₁N₅O₄S

-

(Structure image would be placed here in a full whitepaper)

-

The Conversion Pathway: Enzymatic Hydrolysis

The conversion of this compound to 2812223 is a hydrolytic process that cleaves the L-alanine amino acid from the parent molecule. While the specific enzyme(s) responsible for this biotransformation have not been definitively identified in the reviewed literature, the nature of the L-alanine ester or amide linkage strongly suggests the involvement of carboxylesterases or aminopeptidases. These enzymes are abundant in the liver and intestines, which aligns with the rapid and extensive first-pass metabolism observed for this compound.

Quantitative Analysis of Prodrug Conversion

Pharmacokinetic studies in healthy subjects have demonstrated the high efficiency of the conversion of this compound to 2812223. Following oral administration of this compound, plasma concentrations of the prodrug are minimal and transient, while the active metabolite, 2812223, becomes the predominant circulating species.

Table 1: Summary of Pharmacokinetic Parameters for 2812223 after Oral Administration of this compound in Healthy Male Subjects

| Dose of this compound | Analyte | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | t1/2 (hr) |

| 20 mg (single dose) | 2812223 | 237 | 3.0 | 2030 | 6.3 |

| 60 mg (single dose) | 2812223 | 751 | 3.0 | 6670 | 6.5 |

Data compiled from a Phase 1, single-ascending dose study in healthy male subjects. Cmax = Maximum plasma concentration, Tmax = Time to reach Cmax, AUC = Area under the plasma concentration-time curve, t1/2 = Elimination half-life.

Experimental Protocols

In Vivo Pharmacokinetic Analysis

Objective: To determine the plasma concentrations of this compound and 2812223 over time following oral administration of this compound.

Methodology:

-

Subject Population: Healthy human volunteers.

-

Dosing: Administration of single oral doses of this compound (e.g., 20 mg and 60 mg).

-

Blood Sampling: Collection of venous blood samples into tubes containing an appropriate anticoagulant at predefined time points post-dose (e.g., pre-dose, 0.5, 1, 2, 3, 4, 6, 8, 12, 24 hours).

-

Sample Processing: Centrifugation of blood samples to separate plasma. Plasma samples are then stored at -70°C until analysis.

-

Bioanalysis: Quantification of this compound and 2812223 concentrations in plasma samples using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Sample Preparation: Protein precipitation of plasma samples using a solvent like acetonitrile, followed by centrifugation.

-

Chromatographic Separation: Use of a C18 reverse-phase column with a gradient mobile phase.

-

Mass Spectrometric Detection: Multiple reaction monitoring (MRM) in positive ion mode to specifically detect and quantify the parent and metabolite ions.

-

-

Pharmacokinetic Analysis: Calculation of pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis of the plasma concentration-time data.

In Vitro Metabolism Assay

Objective: To investigate the in vitro conversion of this compound to 2812223 using human liver microsomes.

Methodology:

-

Materials:

-

This compound

-

Human liver microsomes

-

NADPH regenerating system (or NADPH)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

-

Incubation:

-

Pre-warm a mixture of human liver microsomes (e.g., 0.5 mg/mL protein concentration) and this compound (e.g., 1 µM) in phosphate buffer at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C with gentle shaking.

-

Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Reaction Termination: Stop the reaction at each time point by adding a cold quenching solvent such as acetonitrile.

-

Sample Preparation: Centrifuge the samples to pellet the protein.

-

Analysis: Analyze the supernatant for the concentrations of this compound and 2812223 using a validated LC-MS/MS method.

-

Data Analysis: Determine the rate of disappearance of this compound and the rate of formation of 2812223 to calculate the in vitro half-life and intrinsic clearance.

Conclusion

The conversion of the prodrug this compound to its active metabolite 2812223 is a rapid and extensive process, critical to its pharmacological activity. This bioconversion is presumed to be mediated by hydrolytic enzymes such as carboxylesterases and aminopeptidases, primarily in the liver and intestine. The pharmacokinetic profile is characterized by low and transient levels of the prodrug and high systemic exposure to the active moiety. The experimental protocols outlined provide a framework for the continued investigation and characterization of this and similar prodrug candidates. This efficient prodrug strategy represents a valuable approach in drug development to overcome bioavailability challenges of promising therapeutic agents.

The Role of LY2979165 in Glutamate Signaling: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY2979165 is a novel investigational agent that acts as a prodrug for the selective metabotropic glutamate (B1630785) receptor 2 (mGluR2) agonist, 2812223. By targeting the glutamatergic system, this compound represents a promising therapeutic approach for a range of neurological and psychiatric disorders characterized by aberrant glutamate neurotransmission. This technical guide provides an in-depth overview of this compound's mechanism of action, its interaction with glutamate signaling pathways, and a summary of key preclinical and clinical findings. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for the scientific community.

Introduction to Glutamate Signaling and mGluR2

Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), playing a crucial role in synaptic plasticity, learning, and memory.[1] Dysregulation of glutamate signaling has been implicated in the pathophysiology of numerous disorders, including schizophrenia, anxiety, and neurodegenerative diseases. Metabotropic glutamate receptors (mGluRs) are a class of G-protein coupled receptors that modulate glutamatergic transmission. The mGluR family is divided into three groups based on sequence homology, pharmacology, and downstream signaling pathways.[1]

Group II mGluRs, which include mGluR2 and mGluR3, are coupled to inhibitory G-proteins (Gi/o).[1] Their activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2] Anatomically, Group II mGluRs are predominantly located on presynaptic terminals, where they function as autoreceptors to negatively regulate glutamate release.[2] This mechanism provides a critical feedback loop to prevent excessive glutamatergic activity and maintain synaptic homeostasis.

This compound: A Selective mGluR2 Agonist Prodrug

This compound is an alanine (B10760859) prodrug of 2812223, a potent and selective orthosteric agonist of the mGluR2.[2][3] The prodrug formulation enhances the oral bioavailability of the active moiety, 2812223. Following oral administration, this compound is extensively converted to 2812223.[4]

Mechanism of Action

The active metabolite, 2812223, exerts its pharmacological effects by binding to and activating mGluR2. This activation of presynaptic mGluR2 leads to a reduction in glutamate release from the presynaptic terminal, thereby dampening excessive glutamatergic neurotransmission. Preclinical studies have confirmed the mGluR2-preferring activity of 2812223. In vitro assays using cells expressing human mGlu2 or mGlu3 receptors demonstrated that 2812223 is a near-maximal agonist at mGluR2, with minimal to no agonist activity at mGluR3 in most functional assays.[5] Further confirming its selectivity, the pharmacological activity of 2812223 was absent in cortical membranes from mGluR2 knockout mice but was retained in those from mGluR3 knockout mice.[5]

References

- 1. The mGluR2/3 agonist pomaglumetad methionil normalizes aberrant dopamine neuron activity via action in the ventral hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Translational Pharmacology of the Metabotropic Glutamate 2 Receptor-Preferring Agonist LY2812223 in the Animal and Human Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of LY2979165: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LY2979165 is a prodrug of the potent and selective metabotropic glutamate (B1630785) receptor 2 (mGluR2) agonist, LY2812223. Preclinical research has focused on characterizing its pharmacology, mechanism of action, and potential therapeutic utility, primarily in the context of psychiatric disorders such as schizophrenia. This document provides a comprehensive overview of the available preclinical data on this compound and its active moiety, LY2812223, with a focus on in vitro and in vivo studies that form the basis of its clinical development. While detailed preclinical efficacy and toxicology data for this compound are not extensively published, this guide synthesizes the foundational studies on related mGluR2/3 agonists that have paved the way for its investigation.

Core Pharmacology and Mechanism of Action

This compound is an L-alanine prodrug designed for improved oral bioavailability. Following administration, it undergoes rapid and extensive conversion to its active form, LY2812223.

Signaling Pathway

LY2812223 acts as an agonist at presynaptic mGluR2. Activation of these Gi/o-coupled receptors leads to the inhibition of adenylyl cyclase, a decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels, and subsequent modulation of voltage-gated calcium channels. The net effect is a reduction in the release of glutamate in key brain regions, which is thought to be a crucial mechanism for its therapeutic effects, particularly in conditions associated with excessive glutamatergic neurotransmission.

Caption: Figure 1: Simplified signaling cascade following administration of this compound.

In Vitro Pharmacology

The in vitro pharmacological profile of LY2812223 has been characterized in both recombinant cell lines and native tissues.

Quantitative Data

| Assay Type | System | Target | Agonist | Potency (EC₅₀) | Efficacy (% of Glutamate) | Reference |

| GTPγS Binding | Human mGluR2 CHO Cells | mGluR2 | LY2812223 | 2.9 nM | 98% | [1] |

| GTPγS Binding | Human mGluR3 CHO Cells | mGluR3 | LY2812223 | >10,000 nM | - | [1] |

| cAMP Inhibition | Human mGluR2 HEK293 Cells | mGluR2 | LY2812223 | 11 nM | 100% | [1] |

| cAMP Inhibition | Human mGluR3 HEK293 Cells | mGluR3 | LY2812223 | 1,200 nM | 50% | [1] |

| Calcium Mobilization | Human mGluR2 HEK293 Cells | mGluR2 | LY2812223 | 16 nM | 100% | [1] |

| Calcium Mobilization | Human mGluR3 HEK293 Cells | mGluR3 | LY2812223 | >10,000 nM | - | [1] |

| GTPγS Binding | Rat Cortical Membranes | Native mGluRs | LY2812223 | 18 nM | Partial Agonist | [1] |

| GTPγS Binding | Human Cortical Membranes | Native mGluRs | LY2812223 | 25 nM | Partial Agonist | [1] |

Experimental Protocols

GTPγS Binding Assay:

-

Objective: To determine the potency and efficacy of LY2812223 at mGluR2 and mGluR3.

-

Method: Membranes from CHO cells stably expressing human mGluR2 or mGluR3 were incubated with varying concentrations of LY2812223 in the presence of GDP and [³⁵S]GTPγS. The amount of [³⁵S]GTPγS bound to the G-proteins upon receptor activation was measured by scintillation counting. Data were normalized to the response of a maximal concentration of glutamate.[1]

-

Species: Human (recombinant), Rat, Mouse, Non-human primate (native tissues).[1]

cAMP Inhibition Assay:

-

Objective: To measure the functional consequence of Gi/o-protein activation.

-

Method: HEK293 cells expressing mGluR2 or mGluR3 were treated with forskolin (B1673556) to stimulate cAMP production. The ability of LY2812223 to inhibit this forskolin-stimulated cAMP accumulation was quantified using a competitive binding assay (e.g., HTRF).[1]

Calcium Mobilization Assay:

-

Objective: To assess G-protein-independent signaling pathways.

-

Method: Cells co-expressing the receptor and a G-protein that couples to phospholipase C were loaded with a calcium-sensitive fluorescent dye. The change in intracellular calcium concentration upon addition of LY2812223 was measured using a fluorometric imaging plate reader.[1]

Caption: Figure 2: Representative workflow for in vitro functional characterization.

In Vivo Preclinical Studies

Detailed in vivo studies specifically for this compound are limited in the public domain. The development and rationale for its use are largely based on preclinical studies of other mGluR2/3 agonists, such as LY354740 and LY379268. These studies have demonstrated efficacy in animal models relevant to psychosis.

Animal Models of Psychosis

-

Phencyclidine (PCP)-Induced Hyperlocomotion: This model is used to assess the antipsychotic potential of compounds. PCP, an NMDA receptor antagonist, induces locomotor hyperactivity in rodents, which is considered a surrogate for the positive symptoms of schizophrenia. mGluR2/3 agonists have been shown to dose-dependently block this PCP-induced hyperlocomotion.[2][3]

-

Amphetamine (AMPH)-Induced Hyperlocomotion: This model assesses a compound's effect on dopamine-mediated behaviors. The lack of a strong effect of mGluR2/3 agonists in this model suggests a mechanism of action distinct from typical antipsychotics that block dopamine (B1211576) D2 receptors.[4]

Preclinical Pharmacokinetics

| Species | Route | Bioavailability | Key Findings | Reference |

| Rat | Oral | ~10% (for LY354740) | Poorly absorbed, primarily renal excretion of unchanged drug. | [5] |

| Dog | Oral | ~45% (for LY354740) | Moderately absorbed, food decreases bioavailability. | [5] |

Toxicology

Comprehensive, publicly available toxicology reports for this compound are scarce. As with any CNS-active drug, preclinical toxicology studies would typically assess for neurotoxicity, as well as effects on major organ systems in both rodent and non-rodent species.[6][7]

Caption: Figure 3: A typical experimental design for assessing antipsychotic-like activity.

Translational Biomarkers

A key aspect of the preclinical and clinical development of this compound has been the use of translational biomarkers, particularly pharmacological magnetic resonance imaging (phMRI).

-

Ketamine-Induced BOLD Signal: In both preclinical models and healthy human volunteers, the NMDA receptor antagonist ketamine induces a robust increase in the blood-oxygen-level-dependent (BOLD) signal in brain regions implicated in psychosis.[8][9]

-

Attenuation by this compound: Pretreatment with this compound has been shown to attenuate this ketamine-induced BOLD signal, providing in vivo evidence of target engagement and a functional effect on glutamatergic circuits. A relationship has been observed between the plasma levels of the active moiety, 2812223, and the reduction in the BOLD signal.[9]

Conclusion

The preclinical data for this compound and its active metabolite, LY2812223, establish it as a potent and selective mGluR2 agonist. In vitro studies have confirmed its mechanism of action and selectivity. While detailed in vivo efficacy and toxicology studies for this compound are not extensively published, the broader preclinical work with mGluR2/3 agonists provides a strong rationale for its development as a novel therapeutic agent for psychiatric disorders. The use of translational biomarkers such as phMRI has been instrumental in bridging the gap between preclinical and clinical research, demonstrating target engagement in humans. Further publication of detailed preclinical studies would be beneficial for a more complete understanding of its profile.

References

- 1. Translational Pharmacology of the Metabotropic Glutamate 2 Receptor-Preferring Agonist LY2812223 in the Animal and Human Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical pharmacology of mGlu2/3 receptor agonists: novel agents for schizophrenia? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The disposition, metabolism, and pharmacokinetics of a selective metabotropic glutamate receptor agonist in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Toxicity in animals: target species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Group II metabotropic glutamate receptor agonist prodrugs this compound and LY2140023 attenuate the functional imaging response to ketamine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on LY2979165 for Schizophrenia Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2979165 is an investigational prodrug developed for the potential treatment of schizophrenia. It is rapidly and extensively converted in the body to its active moiety, 2812223, a potent and selective orthosteric agonist of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). The therapeutic rationale for developing an mGluR2 agonist for schizophrenia is rooted in the glutamate hypothesis of the disorder, which posits that a dysfunction in glutamatergic neurotransmission, particularly involving the N-methyl-D-aspartate (NMDA) receptor, contributes to the pathophysiology of schizophrenia.

Activation of presynaptic mGluR2 receptors leads to a reduction in glutamate release in key brain regions implicated in schizophrenia, such as the cortex and limbic areas.[1][2] This mechanism is thought to counteract the downstream effects of NMDA receptor hypofunction, which is hypothesized to lead to excessive glutamate release and subsequent neuronal dysfunction. By modulating this aberrant glutamatergic activity, this compound aims to ameliorate the symptoms of schizophrenia. This technical guide provides a comprehensive overview of the available preclinical and clinical data on this compound, with a focus on its mechanism of action, pharmacological properties, and the experimental methodologies used in its evaluation.

Core Data Presentation

In Vitro Pharmacology of Active Moiety (2812223)

The active component of this compound, 2812223, has been characterized in vitro to determine its binding affinity and functional activity at mGlu receptors.

| Receptor Subtype | Binding Affinity (Ki) | Functional Activity (EC50) |

| mGluR2 | 144 nM[3] | Potent agonist activity reported, specific EC50 value not publicly available. After a 60 mg single dose of this compound, plasma exposure and peak concentrations of 2812223 were approximately four-fold higher than the in vitro mGlu2 agonist EC50 value.[4] |

| mGluR3 | 156 nM[3] | Data not publicly available. |

| Other mGluR Subtypes | Data not publicly available, but described as a "selective" mGluR2 agonist. | Data not publicly available. |

Phase 1 Clinical Trial Data: Pharmacokinetics of this compound and Active Moiety (2812223)

Single and multiple ascending dose studies have been conducted in healthy male subjects to evaluate the safety, tolerability, and pharmacokinetics of orally administered this compound.

| Parameter | Single Dose (20-150 mg) | Multiple Doses (20-400 mg once daily) |

| Cmax (Maximum Concentration) | Dose-proportional increase in exposure of 2812223 observed. Specific values not publicly available. | Minimal accumulation with once-daily dosing. Specific values not publicly available. |

| Tmax (Time to Maximum Concentration) | Specific values not publicly available. | Specific values not publicly available. |

| AUC (Area Under the Curve) | Dose-proportional increase in exposure of 2812223 observed. Specific values not publicly available. | Plasma pharmacokinetics of 2812223 were approximately linear. Specific values not publicly available. |

| Half-life | Specific values not publicly available. | Specific values not publicly available. |

| Metabolism | Extensive conversion of this compound to the active moiety 2812223. Minimal this compound is measurable in plasma.[4] | Extensive conversion to 2812223.[4] |

| Food Effect | No effect of food on the pharmacokinetics of this compound and 2812223.[4] | Not applicable. |

| CSF Penetration | After a 60 mg single dose of this compound, the exposure of 2812223 in cerebrospinal fluid (CSF) was approximately 2-6% of plasma exposure.[4] | Data not publicly available. |

Clinical Pharmacodynamics: Ketamine-Challenge fMRI Study

A pharmacological magnetic resonance imaging (phMRI) study was conducted in healthy volunteers to assess the ability of this compound to modulate the brain's response to a ketamine challenge, a model used to simulate the hyperglutamatergic state thought to be present in schizophrenia.

| Dose of this compound | Brain Regions of Interest (ROIs) | Effect on Ketamine-Evoked BOLD Signal |

| 20 mg | Not specified in publicly available data. | Not specified in publicly available data. |

| 60 mg | Not specified in publicly available data, but analysis was performed across all atlas regions of interest. | A reduction in the ketamine-evoked BOLD phMRI signal was observed relative to placebo. A relationship was noted between the reduction of the BOLD signal and increasing plasma levels of the active moiety, 2812223.[5] |

Experimental Protocols

In Vitro Functional Assay: [35S]GTPγS Binding

A [35S]GTPγS binding assay is a functional assay used to measure the activation of G protein-coupled receptors (GPCRs), such as mGluR2, by an agonist. The following is a generalized protocol for such an assay.

Objective: To determine the potency (EC50) and efficacy (Emax) of an agonist at the mGluR2 receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human mGluR2 receptor.

-

[35S]GTPγS (radioligand).

-

Guanosine diphosphate (B83284) (GDP).

-

Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2).

-

Test compound (e.g., 2812223) at various concentrations.

-

Scintillation fluid and a microplate scintillation counter.

Procedure:

-

Membrane Preparation: Cell membranes expressing the mGluR2 receptor are prepared and stored at -80°C until use.

-

Assay Setup: In a 96-well plate, the following are added in order:

-

Assay buffer.

-

Cell membranes.

-

GDP.

-

Test compound at varying concentrations.

-

-

Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a defined period to allow the test compound to bind to the receptors.

-

Initiation of Reaction: [35S]GTPγS is added to each well to initiate the binding reaction. The plate is then incubated for an additional period (e.g., 60 minutes) at room temperature.

-

Termination of Reaction: The reaction is terminated by rapid filtration through a filter mat to separate the bound from the unbound radioligand.

-

Scintillation Counting: The filter mat is dried, and scintillation fluid is added. The amount of bound [35S]GTPγS is quantified using a microplate scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the EC50 and Emax values for the test compound.

Clinical Study: Ketamine-Challenge Pharmacological MRI (phMRI)

This protocol describes a typical design for a ketamine-challenge phMRI study to evaluate the effects of a drug like this compound.

Objective: To assess the modulatory effects of this compound on the ketamine-induced Blood Oxygenation Level-Dependent (BOLD) signal in healthy volunteers.

Study Design: A randomized, double-blind, placebo-controlled, crossover study.

Participants: Healthy volunteers.

Procedure:

-

Screening: Participants undergo a thorough medical and psychological screening to ensure they are eligible for the study.

-

Study Visits: Each participant attends multiple study visits, separated by a washout period.

-

Drug Administration: On each visit, participants receive a single oral dose of either this compound (e.g., 20 mg or 60 mg) or a matching placebo.

-

Ketamine Infusion: After a set period following drug administration to allow for absorption, participants undergo an fMRI scan. During the scan, they receive a sub-anesthetic intravenous infusion of ketamine.

-

fMRI Data Acquisition: BOLD fMRI data are acquired throughout the ketamine infusion period.

-

Data Analysis: The fMRI data are preprocessed and analyzed to determine the effect of the different pretreatment conditions (placebo, this compound) on the ketamine-induced BOLD signal changes in various brain regions.

-

Safety Monitoring: Participants are monitored for any adverse events throughout the study.

Preclinical Animal Model: NMDA Receptor Antagonist-Induced Hyperactivity

While no specific preclinical studies using this compound have been publicly detailed, a common animal model to test the antipsychotic potential of compounds targeting the glutamate system is the NMDA receptor antagonist-induced hyperactivity model.

Objective: To evaluate the ability of a test compound (e.g., an mGluR2 agonist) to reverse the locomotor hyperactivity induced by an NMDA receptor antagonist like phencyclidine (PCP) or MK-801 in rodents.

Animals: Male rodents (e.g., rats or mice).

Materials:

-

Test compound (mGluR2 agonist).

-

NMDA receptor antagonist (e.g., PCP or MK-801).

-

Vehicle control.

-

Open-field activity chambers equipped with automated photobeam detection systems.

Procedure:

-

Acclimation: Animals are acclimated to the testing room and the open-field chambers.

-

Pretreatment: Animals are pretreated with either the test compound or vehicle at a specified time before the administration of the NMDA receptor antagonist.

-

Induction of Hyperactivity: Animals are administered the NMDA receptor antagonist (e.g., PCP or MK-801) to induce hyperlocomotor activity.

-

Behavioral Assessment: Immediately following the injection of the NMDA receptor antagonist, animals are placed in the open-field chambers, and their locomotor activity is recorded for a set period (e.g., 60-90 minutes).

-

Data Analysis: The locomotor activity data (e.g., distance traveled, number of beam breaks) are analyzed to compare the effects of the test compound versus vehicle on the NMDA receptor antagonist-induced hyperactivity. A significant reduction in hyperactivity by the test compound would be indicative of potential antipsychotic-like efficacy.

Mandatory Visualizations

Caption: mGluR2 Signaling Pathway in Schizophrenia.

Caption: Experimental Workflow for Ketamine-Challenge fMRI.

Caption: Rationale for this compound in Schizophrenia.

References

The Neuroprotective Potential of LY2979165: A Technical Whitepaper for Drug Development Professionals

An In-depth Examination of a Selective mGluR2 Agonist in the Context of Neurodegeneration

Executive Summary

LY2979165 is a clinical-stage compound that acts as a prodrug for a selective metabotropic glutamate (B1630785) receptor 2 (mGluR2) agonist. While its development has primarily focused on psychiatric disorders such as schizophrenia, the broader class of group II metabotropic glutamate receptor (mGluR2/3) agonists has demonstrated significant neuroprotective potential in a variety of preclinical models of neurodegenerative diseases. This whitepaper provides a comprehensive technical overview of the available data, exploring the mechanistic rationale for the neuroprotective effects of mGluR2 activation, summarizing key preclinical findings with related compounds, and discussing the implications for the potential application of this compound in neurodegenerative disorders. A critical analysis of the distinct roles of mGluR2 and mGluR3 in neuroprotection is presented, highlighting the existing knowledge gaps and future research directions necessary to fully elucidate the therapeutic promise of selective mGluR2 agonism.

Introduction: The Role of Glutamate Excitotoxicity and mGluRs in Neurodegeneration

Glutamate is the primary excitatory neurotransmitter in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory. However, excessive or prolonged activation of glutamate receptors can lead to a cascade of neurotoxic events, a phenomenon known as excitotoxicity, which is a key pathological mechanism in a range of acute and chronic neurodegenerative diseases, including ischemic stroke, traumatic brain injury, Alzheimer's disease, and Parkinson's disease.

Metabotropic glutamate receptors (mGluRs) are G protein-coupled receptors that modulate glutamatergic neurotransmission. Group II mGluRs, comprising mGluR2 and mGluR3, are predominantly located presynaptically, where their activation leads to an inhibition of glutamate release. This mechanism has positioned them as attractive therapeutic targets for mitigating excitotoxicity and conferring neuroprotection.

This compound: A Selective mGluR2 Agonist Prodrug

This compound is an orally available prodrug of the potent and selective orthosteric mGluR2 agonist, 2812223.[1] Its development has been primarily centered on its potential as a treatment for schizophrenia, with clinical studies evaluating its ability to modulate glutamate neurotransmission.[1][2] Pharmacokinetic studies in humans have shown that this compound is well-tolerated and effectively converted to its active moiety, achieving plasma concentrations sufficient to engage mGluR2.[3]

While direct preclinical evidence for the neuroprotective effects of this compound is limited in publicly available literature, the extensive research on other group II mGluR agonists provides a strong foundation for exploring its potential in this therapeutic area.

Preclinical Evidence for Neuroprotection by Group II mGluR Agonists

A substantial body of preclinical research has demonstrated the neuroprotective efficacy of group II mGluR agonists in various models of neuronal injury. These studies, primarily utilizing compounds with dual mGluR2/3 agonism or other selective mGluR2 agonists, have established a clear proof-of-concept for this therapeutic strategy.

Data Presentation: Summary of Preclinical Neuroprotection Studies with mGluR2/3 Agonists

| Compound | Experimental Model | Key Findings | Reference |

| LY379268 (mGluR2/3 agonist) | NMDA-induced excitotoxicity in cortical cultures | Attenuated neuronal cell death. | [4] |

| Transient global ischemia in gerbils | Reduced hippocampal cell death when administered intraperitoneally. | [4] | |

| Hypoxia-ischemia in neonatal rats | Reduced brain damage and apoptotic markers (decreased Bax, increased Bcl-2). | [5] | |

| MPTP model of Parkinson's disease in mice | Neuroprotective effects were mediated by mGluR3 activation. | [6] | |

| 2R,4R-APDC (mGluR2/3 agonist) | 6-hydroxydopamine (6-OHDA) model of Parkinson's disease in rats | Robust neuroprotection of the nigrostriatal system, improved motor function, and decreased microglial activation. | [7] |

| NMDA-induced excitotoxicity in cortical cultures | Attenuated delayed neuronal degeneration. | [8] | |

| DCG-IV (mGluR2/3 agonist) | Transient forebrain ischemia in rats | Attenuated the increase in extracellular glutamate and increased the survival rate of CA1 neurons. | [9] |

Experimental Protocols: Methodologies for Key Preclinical Neuroprotection Assays

3.2.1. In Vitro Model: NMDA-Induced Excitotoxicity in Cortical Cultures

-

Cell Culture: Primary cortical neurons are harvested from embryonic day 15-17 mice or rats and plated on poly-L-lysine coated plates. Cultures are maintained in a neurobasal medium supplemented with B27 and L-glutamine. For studies involving glial-neuronal interactions, mixed cultures containing both neurons and astrocytes are used.[4][8]

-

Induction of Excitotoxicity: After 7-10 days in vitro, cultures are briefly exposed (e.g., 10 minutes) to a toxic concentration of N-methyl-D-aspartate (NMDA; e.g., 100 µM).[8]

-

Drug Treatment: The mGluR2/3 agonist (e.g., 2R,4R-APDC at 0.1-1 µM) is applied to the culture medium either before, during, or after the NMDA pulse.[8]

-

Assessment of Neuroprotection: Neuronal viability is assessed 20-24 hours after the NMDA exposure using methods such as lactate (B86563) dehydrogenase (LDH) assay in the culture medium (an indicator of cell death) or by counting surviving neurons stained with neuronal-specific markers (e.g., NeuN) or vital dyes (e.g., calcein-AM).

3.2.2. In Vivo Model: Transient Forebrain Ischemia in Rats

-

Animal Model: Adult male rats are subjected to transient forebrain ischemia, typically induced by bilateral carotid artery occlusion combined with controlled hypotension for a defined period (e.g., 5 minutes).[9]

-

Drug Administration: The mGluR2/3 agonist (e.g., DCG-IV) is administered via intracerebroventricular injection at specified doses (e.g., 10-250 pmol) at multiple time points before the ischemic insult.[9]

-

Measurement of Extracellular Glutamate: Microdialysis probes are implanted in the hippocampus (specifically the CA1 region) to measure extracellular glutamate concentrations before, during, and after ischemia.[9]

-

Histological Analysis: Several days (e.g., 5 days) after the ischemic event, animals are euthanized, and their brains are processed for histological staining (e.g., with cresyl violet) to assess the extent of neuronal damage and the survival rate of hippocampal CA1 neurons.[9]

Mechanistic Insights: Signaling Pathways in mGluR2-Mediated Neuroprotection

The neuroprotective effects of group II mGluR activation are mediated by a combination of mechanisms that ultimately reduce neuronal damage and promote cell survival.

Inhibition of Glutamate Release

The primary and most well-established mechanism of action for presynaptic mGluR2 is the inhibition of voltage-gated calcium channels, which leads to a reduction in the release of glutamate from the presynaptic terminal. By dampening excessive glutamate release during excitotoxic conditions, mGluR2 agonists can prevent the overstimulation of postsynaptic glutamate receptors and the subsequent neurotoxic cascade.

Caption: Presynaptic mGluR2 activation by this compound inhibits glutamate release.

Modulation of Intracellular Signaling Cascades

Emerging evidence suggests that the neuroprotective effects of group II mGluRs also involve the activation of pro-survival intracellular signaling pathways. Studies have shown that mGluR2/3 agonists can activate the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol-3-kinase (PI-3-K)/Akt pathways. These pathways are known to regulate gene expression and protein function to promote cell survival and inhibit apoptosis.

Caption: Pro-survival signaling pathways downstream of mGluR2 activation.

Critical Considerations: The Dichotomy of mGluR2 and mGluR3 in Neuroprotection

A crucial aspect to consider when evaluating the neuroprotective potential of a selective mGluR2 agonist like the active form of this compound is the differential roles of mGluR2 and mGluR3. While both are part of group II, their cellular distribution and downstream effects appear to be distinct.

-

mGluR2: Primarily expressed on presynaptic terminals of neurons. Its activation is strongly linked to the inhibition of glutamate release and has been the primary target for the antipsychotic effects of group II mGluR agonists.[10]

-

mGluR3: Found on both neurons and glial cells, particularly astrocytes.[10] Evidence suggests that the neuroprotective effects of broad-spectrum mGluR2/3 agonists are largely mediated by mGluR3 activation on astrocytes.[6][10] This activation is thought to promote the release of neurotrophic factors, such as transforming growth factor-beta (TGF-β), which in turn exert protective effects on neighboring neurons.[11]

Some studies have even suggested that in certain contexts, selective mGluR2 activation might be less effective or potentially even detrimental compared to mGluR3 activation for neuroprotection.[6] This raises important questions about the therapeutic window and the specific neuropathological contexts in which a selective mGluR2 agonist would be beneficial.

Future Directions and Conclusion

The existing body of preclinical evidence strongly supports the neuroprotective potential of targeting group II metabotropic glutamate receptors. This compound, as a selective mGluR2 agonist prodrug, represents a valuable tool to dissect the specific contribution of mGluR2 to neuroprotection.

Key areas for future research include:

-

Direct preclinical evaluation of this compound or its active moiety (2812223) in validated animal models of neurodegenerative diseases. This is essential to generate quantitative efficacy data and establish a clear neuroprotective profile for this specific compound.

-

Head-to-head comparison of selective mGluR2 agonists with selective mGluR3 agonists and dual mGluR2/3 agonists. Such studies would clarify the relative contributions of each receptor subtype to neuroprotection in different disease models.

-

Investigation of the downstream signaling pathways specifically activated by selective mGluR2 agonism in the context of neuronal injury. This will provide a more refined understanding of its mechanism of action beyond the inhibition of glutamate release.

References

- 1. Group II metabotropic glutamate receptor agonist prodrugs this compound and LY2140023 attenuate the functional imaging response to ketamine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. LY-2979165 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. iomcworld.org [iomcworld.org]

- 6. Metabotropic glutamate receptors: Targets for neuroprotective therapies in Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuroprotection and Functional Recovery Associated with Decreased Microglial Activation Following Selective Activation of mGluR2/3 Receptors in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Selective activation of group-II metabotropic glutamate receptors is protective against excitotoxic neuronal death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neuroprotective effects of group II metabotropic glutamate receptor agonist DCG-IV on hippocampal neurons in transient forebrain ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neuroprotection by Glial Metabotropic Glutamate Receptors Is Mediated by Transforming Growth Factor-β - PMC [pmc.ncbi.nlm.nih.gov]

The Role of LY2979165 in Modulating Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY2979165 is a prodrug of the potent and selective orthosteric agonist for the metabotropic glutamate (B1630785) receptor 2 (mGluR2), 2812223. As a key regulator of glutamatergic neurotransmission, mGluR2 activation has significant implications for synaptic plasticity, the cellular basis of learning and memory. This technical guide provides an in-depth analysis of the mechanisms by which this compound, through its active moiety, modulates synaptic plasticity. It consolidates quantitative data from preclinical and clinical studies, details relevant experimental methodologies, and visualizes the core signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction to this compound and Synaptic Plasticity

This compound is an alanine (B10760859) prodrug designed for enhanced oral bioavailability, which is rapidly and extensively converted to its active moiety, 2812223.[1][2] This active compound is a potent and selective agonist for the metabotropic glutamate receptor 2 (mGluR2).[2] mGluR2s are G-protein coupled receptors (GPCRs) predominantly located on presynaptic terminals of glutamatergic neurons, where they function as autoreceptors to negatively regulate glutamate release.[3][4]

Synaptic plasticity refers to the ability of synapses to strengthen or weaken over time, a fundamental process for learning, memory, and cognitive function. The two primary forms of synaptic plasticity are long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons, and long-term depression (LTD), a long-lasting reduction in synaptic efficacy.[5] The modulation of these processes is a key area of investigation for novel therapeutic agents targeting cognitive and psychiatric disorders.

Mechanism of Action: mGluR2 Signaling Cascade

Activation of mGluR2 by an agonist like 2812223 initiates a canonical Gαi/o signaling cascade. This pathway is central to the receptor's modulatory effects on synaptic transmission and plasticity.

References

- 1. jneurosci.org [jneurosci.org]

- 2. In vitro electrophysiology of neurons in the lateral dorsal tegmental nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of Synaptic Group II Metabotropic Glutamate Receptors Induces Long-Term Depression at GABAergic Synapses in CNS Neurons | Journal of Neuroscience [jneurosci.org]

- 4. Role of presynaptic metabotropic glutamate receptors in the induction of long-term synaptic plasticity of vesicular release - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 21cm.com [21cm.com]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of LY2979165

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2979165 is a prodrug of the potent and selective mGluR2 (metabotropic glutamate (B1630785) receptor 2) agonist, 2812223. As an mGluR2 agonist, it holds potential for the treatment of various neurological and psychiatric disorders, including schizophrenia and anxiety, by modulating glutamatergic neurotransmission.[1] This document provides detailed application notes and protocols for the in vivo administration of this compound in preclinical research settings, with a focus on rodent models relevant to psychosis.

Mechanism of Action

LY297916gsk is an orthosteric agonist at the mGluR2 receptor. The mGluR2 is a G-protein coupled receptor (GPCR) that is predominantly located on presynaptic terminals. Its activation leads to the inhibition of adenylyl cyclase through a Gαi/o protein, which in turn decreases intracellular cyclic AMP (cAMP) levels.[1][2] This cascade ultimately results in a reduction of glutamate release into the synaptic cleft, thereby dampening excessive excitatory neurotransmission.[1][2]

Signaling Pathway of mGluR2 Agonism

Caption: Signaling pathway of the mGluR2 agonist, the active metabolite of this compound.

Data Presentation

The following table summarizes key quantitative data for the in vivo administration of this compound and related mGluR2/3 agonists. Due to the limited availability of specific preclinical data for this compound, information from structurally and functionally similar compounds is included to provide a relevant dose range.

| Compound | Animal Model | Administration Route | Dosage Range | Study Focus | Reference |

| This compound | Human | Oral | 20 - 60 mg (single dose) | Attenuation of ketamine-induced BOLD signal | [3][4][5] |

| Pomaglumetad Methionil (mGluR2/3 agonist) | Rat (MAM model of schizophrenia) | Intraperitoneal (i.p.) | 3 mg/kg | Prevention of dopamine (B1211576) system hyperactivity | [6] |

| LY379268 (mGluR2/3 agonist) | Rat | Intraperitoneal (i.p.) | 0.3 - 3 mg/kg | Anxiety-like behavior | [7][8] |

| LY379268 (mGluR2/3 agonist) | Mouse (two-hit model of schizophrenia) | Intraperitoneal (i.p.) | 3 mg/kg | Rescue of NMDA and GABA-A receptor deficits | [9] |

| LY379268 (mGluR2/3 agonist) | Rat | Intraperitoneal (i.p.) | 1.5 - 6 mg/kg | Sucrose (B13894) seeking and motivation | [10] |

| MC-100093 (GLT-1 enhancer) | Rat (alcohol-preferring) | Intraperitoneal (i.p.) | 100 - 150 mg/kg | Reduction of ethanol (B145695) intake | [11] |

Experimental Protocols

Formulation of this compound for In Vivo Administration

Several formulations can be utilized for the administration of this compound in animal studies. The choice of formulation will depend on the desired administration route and solubility requirements.

Protocol 1: Aqueous Formulation with Solubilizing Agent

This protocol is suitable for oral or parenteral administration.

-

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO)

-

SBE-β-CD (Sulfobutylether-β-cyclodextrin)

-

Sterile Saline (0.9% NaCl)

-

-

Procedure:

-

Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

-

For the final formulation, add 10% of the this compound stock solution to 90% of the 20% SBE-β-CD in saline solution.

-

Vortex thoroughly to ensure complete dissolution. The final concentration of DMSO will be 1%.

-

Protocol 2: Suspension for Oral Gavage

-

Materials:

-

This compound powder

-

0.5% (w/v) Methylcellulose (B11928114) in sterile water

-

-

Procedure:

-

Weigh the required amount of this compound.

-

Levigate the powder with a small volume of the methylcellulose solution to form a smooth paste.

-

Gradually add the remaining volume of the methylcellulose solution while stirring continuously to achieve a homogenous suspension.

-

Protocol 3: Formulation with Co-solvents for Intraperitoneal Injection

-

Materials:

-

This compound powder

-

DMSO

-

PEG300 (Polyethylene glycol 300)

-

Tween 80

-

Sterile Saline (0.9% NaCl)

-

-

Procedure:

-

Dissolve this compound in DMSO to create a stock solution.

-

In a separate tube, mix the required volumes of PEG300, Tween 80, and saline.

-

Slowly add the this compound/DMSO stock solution to the co-solvent mixture while vortexing to achieve the final desired concentration and vehicle composition (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline).

-

Experimental Workflow for a Rodent Model of Psychosis

The following workflow describes a general procedure for evaluating the efficacy of this compound in a ketamine-induced model of hyperlocomotion in rodents, a commonly used paradigm to screen for antipsychotic potential.

Caption: Experimental workflow for assessing this compound in a ketamine-induced psychosis model.

Detailed Protocol:

-

Animal Acclimation: House rodents in a controlled environment (temperature, humidity, and light-dark cycle) for at least one week prior to the experiment to allow for acclimation.

-

Habituation: Habituate the animals to the testing apparatus (e.g., open field arena) for a set period (e.g., 30 minutes) for 2-3 consecutive days before the test day to reduce novelty-induced hyperactivity.

-

Drug Administration:

-

Pretreatment Interval: Allow for a pretreatment interval of 30-60 minutes for the drug to be absorbed and distributed.

-

Psychosis Induction: Induce a hyperlocomotor state by administering ketamine (e.g., 10-30 mg/kg, i.p.).[12]

-

Behavioral Assessment: Immediately after the ketamine injection, place the animals in the testing apparatus and record locomotor activity for 60-90 minutes using an automated activity monitoring system.

-

Data Analysis: Analyze the locomotor activity data (e.g., total distance traveled, rearing frequency) using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of this compound treatment with the vehicle control group.

Conclusion

These application notes and protocols provide a framework for the in vivo administration and evaluation of this compound in preclinical research. The provided information on formulation, potential dosage ranges based on related compounds, and a detailed experimental workflow for a psychosis model will aid researchers in designing and conducting their studies. It is recommended to perform dose-response studies to determine the optimal dose for a specific animal model and behavioral paradigm.

References

- 1. What are mGluR2 agonists and how do they work? [synapse.patsnap.com]

- 2. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Group II metabotropic glutamate receptor agonist prodrugs this compound and LY2140023 attenuate the functional imaging response to ketamine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Peripubertal mGluR2/3 Agonist Treatment Prevents Hippocampal Dysfunction and Dopamine System Hyperactivity in Adulthood in MAM Model of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The metabotropic glutamate 2/3 receptor agonist LY379268 induces anxiety-like behavior at the highest dose tested in two rat models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The metabotropic glutamate 2/3 receptor agonist LY379268 induces anxiety-like behavior at the highest dose tested in two rat models of anxiety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mGluR2/3 agonist LY379268 rescues NMDA and GABAA receptor level deficits induced in a two-hit mouse model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The mGlu2/3 agonist LY379268 reduces sucrose taking, seeking, and motivation in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Modulatory effects of GLT-1 enhancer, MC-100093, on glutamate uptake and associated signaling pathways in female and male alcohol preferring rats exposed to ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ketamine-induced changes in rat behaviour: A possible animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for LY2979165 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of LY2979165, a prodrug of the potent and selective mGluR2 agonist 2812223, in cell culture experiments. The provided methodologies are based on established techniques for studying metabotropic glutamate (B1630785) receptor 2 (mGluR2) signaling.

Compound Information

This compound is the alanine (B10760859) prodrug of 2812223, a selective and potent orthosteric agonist for the metabotropic glutamate receptor 2 (mGluR2).[1] In in vivo studies, this compound is converted to the active moiety, 2812223.[2] For in vitro cell culture experiments, it is often advantageous to use the active compound, LY2812223, directly to ensure a precise concentration of the active agonist.

Chemical Properties and Storage

| Property | This compound | LY2812223 (Active Moiety) |

| Molecular Formula | C₁₃H₂₂N₆O₆S | C₁₀H₁₁N₅O₄S |

| Molecular Weight | 390.42 g/mol | 301.29 g/mol |

| CAS Number | 1311385-32-6 | 1311385-20-2 |

| Appearance | White to off-white solid | White to off-white solid |

| Storage (Powder) | Store at -20°C for up to 3 years. | Store at -20°C for up to 2 years. |